(+/-)-Niguldipine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
102993-22-6 |
|---|---|
Molecular Formula |
C36H39N3O6 |
Molecular Weight |
609.7 g/mol |
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3 |
InChI Key |
SVJMLYUFVDMUHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |
Other CAS No. |
102993-22-6 |
Synonyms |
3-((4,4-diphenyl-1-piperidinyl)propyl)-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride 3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate B 844-39 B 859-35 B8509-035 B859-35 dexniguldipine DNIG niguldipine niguldipine fumarate niguldipine hydrobromide niguldipine hydrochloride niguldipine maleate |
Origin of Product |
United States |
Mechanistic Dissection of Niguldipine S Actions at Molecular and Cellular Levels
Modulation of Voltage-Gated Calcium Channels
Voltage-gated calcium channels are crucial for mediating calcium influx into various cell types, playing vital roles in processes such as muscle contraction, neurotransmission, and hormone secretion. Niguldipine, as a dihydropyridine (B1217469), primarily targets these channels. researchgate.net
L-Type Calcium Channel Interactions
L-type calcium channels (CaV1.1-CaV1.4) are high-voltage activated channels characterized by their long-lasting currents and sensitivity to dihydropyridines. mdpi.comwikipedia.orgphysiology.org They are predominantly found in skeletal muscle (CaV1.1), cardiac and smooth muscle, and the brain (CaV1.2 and CaV1.3). mdpi.comwikipedia.orgnih.gov
Binding Affinities and Stereoselectivity in Various Tissues
Studies have demonstrated that (+)-niguldipine binds with high affinity to 1,4-dihydropyridine (B1200194) receptors on L-type calcium channels in various tissues. nih.gov The binding affinity exhibits tissue dependence. For instance, in guinea-pig membranes, the 'true' Ki values for (+)-niguldipine were determined to be 85 pmol/l in skeletal muscle, 140 pmol/l in brain, and 45 pmol/l in heart. nih.gov This indicates a slightly higher affinity for L-type channels in cardiac tissue compared to skeletal muscle and brain.
Niguldipine also demonstrates stereoselectivity in its interaction with L-type calcium channels. The (+)-enantiomer of niguldipine is significantly more potent than the (-)-enantiomer in binding to L-type calcium channels. nih.govnih.gov Specifically, (-)-niguldipine was found to be approximately 40 times less potent than (+)-niguldipine in binding to 1,4-DHP receptors in guinea-pig heart membranes. nih.gov However, the extent of enantioselectivity in blocking whole-cell L-type calcium current in guinea-pig ventricular myocytes was reported to be smaller, less than or equal to 4.4 times. nih.gov
Table 1: Binding Affinities (Ki) of (+)-Niguldipine in Guinea-Pig Tissues
| Tissue | Ki Value (pmol/l) |
| Skeletal Muscle | 85 |
| Brain | 140 |
| Heart | 45 |
Table 2: Relative Potency of Niguldipine Enantiomers
| Enantiomer | Relative Potency (Binding) | Relative Potency (Current Block) |
| (+)-Niguldipine | More potent (~40x) nih.gov | More potent (< or = 4.4x) nih.gov |
| (-)-Niguldipine | Less potent | Less potent |
Influence of Voltage and Concentration on Current Inhibition
The block of L-type calcium current by niguldipine is both voltage- and concentration-dependent. nih.gov This is a characteristic feature of dihydropyridine calcium channel blockers, which typically bind with higher affinity to the open or inactivated states of the channel. The inhibitory effect is enhanced by depolarized holding potentials, which favor the inactivated state of the channel. nih.gov
Comparative Analysis with Other Dihydropyridines
Niguldipine belongs to the class of 1,4-dihydropyridines, which includes well-known calcium channel blockers such as nifedipine (B1678770), amlodipine, and nitrendipine (B1678957). researchgate.netwikipedia.org While many dihydropyridines primarily block L-type calcium channels, some novel compounds also exhibit activity on N-type and/or T-type channels. e-jcpp.org (+)-Niguldipine has been described as a novel prototype among 1,4-DHPs, showing nearly equal affinity for skeletal muscle and brain or heart 1,4-DHP receptors. nih.gov Compared to other dihydropyridines like nifedipine and nitrendipine, which show a 3- to 4-fold selectivity for the CaV1.2 binding pocket over CaV1.3, the comparative selectivity profile of niguldipine across different L-type channel isoforms warrants further detailed investigation. researchgate.net
Interaction with Specific L-Type Channel Subunits
L-type calcium channels are composed of a pore-forming α1 subunit (CaV1.1-CaV1.4) and auxiliary subunits (α2δ, β, and γ). wikipedia.orge-jcpp.org The α1 subunit contains the binding site for dihydropyridines. researchgate.net While the primary interaction of dihydropyridines like niguldipine is with the α1 subunit, specifically within the transmembrane domains, the auxiliary subunits can modulate the channel's function and potentially influence drug interaction. nih.govuniprot.org CaV1.2 is a predominant L-type channel isoform in the heart, brain, and smooth muscle, and its interaction with dihydropyridines is well-established. mdpi.comnih.govnih.gov Studies on other dihydropyridines have shown differential modulation of CaV1.2 and CaV1.3, suggesting that specific residues or splice variants within these α1 subunits can influence drug sensitivity. mdpi.comresearchgate.netnih.gov While direct detailed research specifically on niguldipine's interaction with individual CaV1.2 subunits at a high-resolution structural level (like cryo-EM studies available for other DHPs) was not extensively found, its classification as a DHP calcium channel blocker strongly implies interaction with the pore-forming α1 subunit, including CaV1.2, which is a major target for this class of drugs in cardiovascular tissues. wikipedia.orgnih.gov
T-Type Calcium Channel Interactions
T-type calcium channels (CaV3.1-CaV3.3) are low-voltage activated channels that play roles in neuronal firing, cardiac pacemaking, and hormone secretion. physiology.orgfrontiersin.orgmdpi.com While dihydropyridines are traditionally known for their potent block of L-type channels, some, including niguldipine, have also been shown to interact with T-type channels. researchgate.netnih.govresearchgate.net
Studies using guinea pig atrial cells have demonstrated that niguldipine can block both T-type and L-type calcium currents. nih.gov Extracellular application of 1 µM (+/-)-niguldipine resulted in a pronounced blockade of both current types. nih.gov The IC50 for T-type calcium current inhibition by this compound was determined to be 0.18 µM. nih.gov This suggests that niguldipine does not exhibit a high degree of selectivity between T-type and L-type calcium channels at this concentration. nih.gov The inhibitory effect on T-type currents was also found to be voltage-dependent, with prolonged hyperpolarization leading to a partial and transient removal of the block. nih.gov Similar to L-type channels, the action of niguldipine on T-type channels is stereospecific, with (+)-niguldipine being more potent than (-)-niguldipine in blocking both current types. nih.gov
Table 3: Inhibition of Calcium Currents by this compound in Guinea Pig Atrial Cells
| Calcium Channel Type | Blockade at 1 µM this compound (% of control) | IC50 (this compound) |
| T-type | 20 ± 10% nih.gov | 0.18 µM nih.gov |
| L-type | 28 ± 12% nih.gov | Not specified in source |
Inhibition Potency and Stereoselectivity
Niguldipine inhibits calcium channels with notable potency, and this inhibition demonstrates stereoselectivity. The interaction with 1,4-dihydropyridine receptors on L-type calcium channels has been investigated, revealing differences in affinity between the enantiomers. The (+)-enantiomer of niguldipine binds with very high affinity to L-type calcium channels in various tissues, including skeletal muscle, brain, and heart. nih.gov Studies have shown that the (-)-enantiomer is approximately 40 times less potent at these binding sites compared to the (+)-enantiomer. nih.gov
While binding studies indicate a significant stereoselectivity for L-type channels, electrophysiological studies examining the block of L-type calcium current by niguldipine enantiomers in guinea-pig ventricular myocytes have shown a smaller extent of enantioselectivity, typically less than or equal to 4.4-fold. nih.gov This suggests that the relationship between binding affinity and functional block may involve complex mechanisms. The block of whole-cell current is both voltage- and concentration-dependent. nih.gov
Niguldipine also inhibits T-type calcium channels, and this action is reported to be stereospecific, with (+)-niguldipine being more potent than (-)-niguldipine in blocking both L- and T-type calcium currents. nih.gov Studies on recombinant CaV3.2 channels (a type of T-channel) found the (+)-(S)-enantiomer to be approximately 4-fold more potent than the (-)-(R)-enantiomer. nih.gov
Data on the binding affinity (Ki) of niguldipine enantiomers for L-type calcium channels in different guinea-pig tissues highlights the stereoselectivity:
| Tissue | (+)-Niguldipine Ki (pmol/l) | (-)-Niguldipine Ki (pmol/l) | Stereoselectivity Ratio ((+)/(-)) |
| Skeletal Muscle | 85 | ~3400 (estimated) | ~40 |
| Brain | 140 | ~5600 (estimated) | ~40 |
| Heart | 45 | ~1800 (estimated) | ~40 |
Note: (-)-Niguldipine Ki values for L-type channels are estimated based on the reported 40-fold lower potency compared to the (+)-enantiomer. nih.gov
Data on the IC50 values for calcium current inhibition by niguldipine enantiomers provides insight into functional potency and stereoselectivity:
| Channel Type | Compound | IC50 (µM) | Stereoselectivity Ratio ((+)/(-)) |
| T-type | This compound | 0.18 | - |
| T-type | (+)-(S)-Niguldipine | 0.4 | ~4 |
| T-type | (-)-(R)-Niguldipine | ~1.5 | |
| L-type | (+)-(S)-Niguldipine | - | ~4 (functional block) |
| L-type | (-)-(R)-Niguldipine | - |
Note: IC50 for (-)-(R)-niguldipine on T-type channels is estimated based on the reported ~4-fold lower potency compared to the (+)-(S)-enantiomer. nih.gov Functional stereoselectivity for L-type channels is reported to be around 4.4-fold. nih.gov
Discrimination Capacity Between T- and L-Type Channels
While many dihydropyridines are primarily known as L-type calcium channel blockers, niguldipine has been shown to inhibit both T-type and L-type calcium channels. nih.gov Studies in guinea pig atrial cells using the whole-cell voltage clamp technique demonstrated that extracellular application of this compound resulted in a pronounced blockade of both T-type and L-type calcium currents. nih.gov At a concentration of 1 µM, this compound blocked T-type currents to 20 ± 10% of control and L-type currents to 28 ± 12% of control. nih.gov The IC50 for T-type calcium current inhibition by this compound was determined to be 0.18 µM. nih.gov Another source reports an IC50 of 75 nM for L-type and 244 nM for T-type channels for Niguldipine HCl, suggesting a higher potency for L-type channels but significant inhibition of T-type channels as well. focusbiomolecules.com This indicates that niguldipine may not strongly discriminate between these two types of calcium channels. nih.gov
Variability in Potency among Dihydropyridine Derivatives
The potency of dihydropyridine derivatives in blocking calcium channels, particularly T-type channels, can vary significantly. Studies comparing the efficacy and potency of several dihydropyridines, including niguldipine, nicardipine (B1678738), nimodipine (B1678889), and nifedipine, in neuroblastoma-glioma hybrid cells revealed a considerable range in their ability to inhibit T-type calcium channels. nih.gov Niguldipine was found to be the most potent among these compounds in blocking T-type calcium channel currents, with an IC50 of 244 nM. nih.gov In contrast, the IC50 values for nicardipine, nimodipine, and nifedipine were 2.5 µM, 9.8 µM, and 39 µM, respectively, demonstrating a variability of two orders of magnitude in potency for T-type channel block among these dihydropyridine derivatives. nih.gov For L-type calcium channel currents, these compounds generally showed more similar potency. nih.gov
Data on the IC50 values for T-type calcium channel inhibition by various dihydropyridines in neuroblastoma-glioma hybrid cells illustrates this variability:
| Dihydropyridine | T-type Channel IC50 (µM) |
| Niguldipine | 0.244 |
| Nicardipine | 2.5 |
| Nimodipine | 9.8 |
| Nifedipine | 39 |
Source: Based on data from nih.gov.
Alpha-1 Adrenoceptor Antagonism
In addition to its effects on calcium channels, niguldipine also acts as an antagonist at alpha-1 adrenoceptors. These receptors are G protein-coupled receptors that mediate the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, influencing various physiological processes, including vasoconstriction. frontiersin.org
Subtype Selectivity and Affinity (α1A, α1B, α1D)
Alpha-1 adrenoceptors are classified into three main subtypes: α1A, α1B, and α1D. guidetopharmacology.org Niguldipine demonstrates subtype selectivity and varying affinity for these receptors. researchgate.net
Niguldipine, particularly the (+)-enantiomer, binds with high affinity to the α1A-adrenoceptor subtype. nih.govresearchgate.net Studies using rat brain cortex membranes, which are enriched in the α1A subtype, have shown that (+)-niguldipine exhibits a high-affinity component with a Ki value of 52 pmol/l in competition experiments with [3H]prazosin. nih.govresearchgate.netncats.io This high affinity for the α1A-adrenoceptor makes (+)-niguldipine a useful tool for discriminating this subtype. nih.govresearchgate.net The binding of niguldipine to alpha-1 adrenoceptors can be dependent on membrane protein concentration, suggesting partitioning into hydrophobic compartments. researchgate.net
Data on the binding affinity (Ki) of (+)-niguldipine for the α1A-adrenoceptor in rat brain cortex membranes:
| Adrenoceptor Subtype | (+)-Niguldipine Ki (pmol/l) |
| α1A (high-affinity) | 52 |
Source: Based on data from nih.govresearchgate.netncats.io.
In contrast to its high affinity for the α1A-adrenoceptor, niguldipine shows significantly lower affinity for the α1B-adrenoceptor subtype. nih.govresearchgate.net Studies in rat brain cortex membranes have identified a low-affinity site for (+)-niguldipine binding, corresponding to the α1B subtype, with 200- to 600-fold less affinity than the high-affinity α1A site. nih.govresearchgate.netncats.io In liver cell membranes, which contain α1B-adrenoceptors, both (+)-niguldipine and (-)-niguldipine bound with approximately equal affinity, in the range of 58-78 nmol/l. nih.govresearchgate.netncats.io The (-)-enantiomer of niguldipine was found to be more than 40-fold less potent at α1A-sites but nearly equipotent to the (+)-enantiomer at α1B-sites. nih.govresearchgate.net This difference in affinity between the subtypes contributes to the α1A selectivity observed with (+)-niguldipine. nih.govresearchgate.net
Data on the binding affinity (Ki) of niguldipine enantiomers for α1B-adrenoceptors:
| Adrenoceptor Subtype | Compound | Ki (nmol/l) |
| α1B (rat brain) | (+)-Niguldipine | ~10,400 - 31,200 (estimated) |
| α1B (liver cells) | (+)-Niguldipine | 78 |
| α1B (liver cells) | (-)-Niguldipine | 58 |
Note: The estimated Ki range for the α1B site in rat brain is based on the reported 200- to 600-fold lower affinity compared to the α1A Ki of 52 pmol/l (0.052 nmol/l). nih.govresearchgate.netncats.io
The high selectivity of (+)-niguldipine for discriminating α1A from α1B adrenoceptors makes it a valuable pharmacological tool. nih.govresearchgate.net
Stereoselective Binding to Alpha-1 Adrenoceptor Subtypes
Niguldipine exhibits stereoselective binding to alpha-1 adrenoceptor subtypes. Specifically, the (+) enantiomer of niguldipine has demonstrated a higher affinity for the α1A adrenoceptor subtype compared to the α1B subtype. ahajournals.orgnih.govnih.gov Studies using rat brain cortex membranes, which are enriched in α1A adrenoceptors, showed that (+) niguldipine inhibited the binding of [³H]5-methyl-urapidil with a lower Ki value (higher affinity) than the (-) enantiomer or racemic this compound. nih.gov
Research indicates that (+) niguldipine is significantly more potent at α1A sites, with the (-) enantiomer being considerably less potent. nih.gov At α1B sites, found in tissues like liver cell membranes, the enantiomers showed nearly equipotent binding affinity. nih.gov This stereoselectivity makes (+) niguldipine a valuable tool for discriminating between α1A and α1B adrenoceptors. nih.gov
The binding of niguldipine to α1 adrenoceptors can be influenced by factors such as membrane protein concentration, suggesting partitioning into hydrophobic compartments. nih.govnih.gov
The (S)-(+) enantiomer of niguldipine hydrochloride is described as the more active enantiomer as an α1A-adrenoceptor antagonist and L-type Ca²⁺ channel blocker. tocris.com Conversely, the (R)-(-) enantiomer is considered the less active enantiomer for these actions. rndsystems.combio-techne.com
Comparative Selectivity with Other Antagonists
Niguldipine's selectivity profile has been compared to other α1 adrenoceptor antagonists. (+) Niguldipine has been shown to have a higher affinity for α1A adrenoceptors than for α1D adrenoceptors. auajournals.org It is recognized with higher affinity at receptors classified as α1A compared to α1B. ahajournals.orgauajournals.org
Comparative studies using rat tissues have shown that (+) niguldipine inhibits binding more potently in tissues enriched in the α1A subtype (e.g., hippocampus and vas deferens) than in those with the α1B subtype (e.g., liver and spleen). nih.gov While (+) niguldipine shows similar selectivity to 5-methylurapidil (B1664665) for discriminating α1A and α1B subtypes, its high lipophilicity can complicate its use. nih.gov
A structurally modified (+) niguldipine compound, SNAP 5089, has demonstrated a 100-fold selectivity for the α1A subtype. ahajournals.org Other compounds like KMD-3213 and RS17053 also show selectivity for the α1A subtype to varying degrees. ahajournals.org In contrast, compounds like AH11110A show selectivity for the α1B adrenoceptor, and BMY 7378 and SKF 105854 have been reported to be selective for the α1D adrenoceptor. ahajournals.org
The following table summarizes some comparative selectivity data for (+) Niguldipine and other antagonists at α1 adrenoceptor subtypes:
| Compound | Selectivity for α1A vs α1B | Selectivity for α1A vs α1D | Notes | Source |
|---|---|---|---|---|
| (+) Niguldipine | Higher affinity for α1A | Higher affinity for α1A | Useful for discriminating subtypes | ahajournals.orgnih.govauajournals.org |
| 5-Methylurapidil | 80- to 120-fold higher for α1A | Higher affinity for α1A | Considered a good discriminator | ahajournals.orgnih.gov |
| SNAP 5089 | ~100-fold for α1A | Not specified | Structurally modified (+) niguldipine | ahajournals.org |
| KMD-3213 | High selectivity for α1A | Lower affinity for α1D | ~500-fold lower affinity at α1B, 56-fold lower at α1D than α1A ahajournals.org | ahajournals.orgresearchgate.net |
| RS17053 | 50- to 60-fold for α1A | Not specified | ahajournals.org | |
| AH11110A | >30-fold for α1B | >30-fold for α1B | Useful for identifying α1B ARs | ahajournals.org |
| BMY 7378 | Not specified | 50- to 100-fold for α1D | Also α1D-selective antagonist nih.gov | ahajournals.orgnih.gov |
| SKF 105854 | Not specified | 50- to 100-fold for α1D | ahajournals.org |
Interactions with Other Ion Channels
In addition to its effects on α1 adrenoceptors, niguldipine also interacts with various ion channels, particularly potassium channels. wikipedia.orgnih.govnih.gov
Potassium Channels
Niguldipine has been shown to modulate the activity of several types of potassium channels. nih.govnih.gov
Activation of Ca²⁺-Dependent Large Conductance K⁺ Channels (BKCa)
(+) Niguldipine has been demonstrated to activate Ca²⁺-dependent large conductance K⁺ channels (BKCa), also known as Maxi-K or Slo1 channels. researchgate.netwikipedia.org This activation has been observed in human mesenteric vascular smooth muscles. researchgate.net BKCa channels are activated by both membrane depolarization and increased intracellular Ca²⁺ concentrations. wikipedia.orgfrontiersin.org Their activation leads to an efflux of potassium ions, causing membrane hyperpolarization, which can decrease Ca²⁺ influx and inhibit smooth muscle contraction. nih.govfrontiersin.org
Studies in vascular smooth muscle have shown that activation of L-type calcium channels can increase intracellular Ca²⁺ in the vicinity of BKCa channels, leading to their activation. nih.gov This activation can be inhibited by dihydropyridines like nifedipine. nih.gov Niguldipine, being a dihydropyridine, has been reported to increase outward potassium currents in vascular smooth muscle cells. nih.gov This increase in potassium currents, along with the reduction of L-type calcium currents, may contribute to niguldipine's vasodilatory effects. nih.gov Maximal facilitation of potassium current by niguldipine has been observed, with half-maximal facilitation occurring at relatively low concentrations. nih.gov
Modulation of Bladder KATP Channels
Some dihydropyridine derivatives, including niguldipine, have been identified as modulators of bladder ATP-sensitive potassium (KATP) channels. nih.govresearchgate.net KATP channels are crucial in coupling cellular energy metabolism to electrical activity and are found in various tissues, including smooth muscle of the bladder. nih.govnih.gov These channels are regulated by the intracellular ATP/ADP ratio, with ATP causing inhibition and MgADP promoting opening. researchgate.net KATP channel openers induce potassium efflux, leading to hyperpolarization and smooth muscle relaxation. nih.gov While some dihydropyridines have been noted to block bladder KATP channels, the specific modulatory effect (opening or blocking) of niguldipine on bladder KATP channels may depend on the context and concentration. researchgate.net
Effects on Slow Outward Calcium-Activated Potassium Current (sIAHP)
The slow outward calcium-activated potassium current (sIAHP) is a key component of the afterhyperpolarization (AHP) in neurons, contributing to the regulation of neuronal excitability and spike frequency adaptation. nih.govpsu.edufrontiersin.org This current is activated by a rise in intracellular calcium and is generally voltage-insensitive and insensitive to certain potassium channel blockers like apamin. psu.edu The molecular identity of the channel underlying sIAHP has been a subject of research, and its activation kinetics are notably slow compared to calcium transients. frontiersin.orguq.edu.au
Binding to Novel Potassium Channels (e.g., GiK)
Research has explored the potential of niguldipine to interact with potassium channels, including novel targets like GiK. GiK is a potassium channel identified in the protozoan Giardia lamblia and is considered a potential drug target due to its role in the parasite's life cycle, growth, and stress response. semanticscholar.orgnih.govresearchgate.net In silico studies involving homology modeling and docking simulations have predicted that GiK has potassium channel activity and that numerous potassium channel blockers, including those structurally related to known drugs, exhibit high affinity binding to GiK. semanticscholar.orgnih.govresearchgate.netnih.gov These studies identified specific binding regions within the GiK pore domain, including the S5, S2-S4, and C-terminal regions, suggesting that GiK is an attractive target for further biological testing and the design of novel antigiardial agents. nih.govnih.gov While these studies demonstrate the potential for potassium channel blockers to interact with GiK, direct experimental evidence specifically detailing niguldipine's binding to GiK was not prominently found in the search results, indicating this may be an area of ongoing or future research.
Modulation of P-Glycoprotein (P-gp) Mediated Transport
P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, plays a critical role in the efflux of various drugs from cells, contributing significantly to multidrug resistance (MDR) in cancer. mdpi.comnih.gov Niguldipine and its derivatives, such as dexniguldipine (B47117), have been identified as potent modulators of P-gp mediated transport. nih.govdrugbank.comnih.goveur.nldrugbank.com This modulation can lead to increased intracellular accumulation of P-gp substrates, thereby reversing drug resistance. nih.govresearchgate.net
Reversal of Multidrug Resistance in Cancer Cell Lines
Niguldipine and its derivative, dexniguldipine (also referred to as B859-35 or B8509-035), have demonstrated significant efficacy in reversing multidrug resistance in various cancer cell lines that overexpress P-gp. nih.govnih.govnih.govmedchemexpress.com Studies using P-glycoprotein positive tumor cell lines, such as adriamycin (ADR) resistant erythroleukemia F4-6RADR cells, have shown that dexniguldipine is highly effective in reversing MDR in vitro. nih.gov In vivo tumor models have corroborated these findings, demonstrating that combinations of ADR and dexniguldipine can significantly reduce the number of viable cells in resistant tumors. nih.gov Similarly, niguldipine enantiomers have been shown to be effective in reversing vinblastine (B1199706) (VBL) resistance in F4-6RADR cells by increasing the intracellular accumulation of [3H]vinblastine. nih.gov This effect is observed in cell lines expressing substantial amounts of multidrug resistance gene 1 (MDR1) mRNA and P-glycoprotein. nih.gov
Stereoselectivity in P-gp Inhibition
Interestingly, studies have revealed that the ability of niguldipine to modulate P-gp mediated drug transport is not as markedly stereoselective as its calcium channel blocking activity. nih.gov While the enantiomers of niguldipine can differ significantly in their potency as calcium channel blockers, they have been shown to be about equally effective in increasing the intracellular levels of P-gp substrates like vinblastine. nih.govscilit.com For example, (-)-niguldipine (B859-35) exhibits a significantly lower affinity for calcium channel binding sites compared to (+)-niguldipine, but both enantiomers show comparable potency in inhibiting drug transport by P-gp and reversing drug resistance. nih.gov This suggests that the structural requirements for interacting with P-gp are distinct from those for calcium channels.
Proposed Binding Sites and Interaction with ATP-Binding Domains
Investigations into the mechanism of P-gp modulation by niguldipine and its derivatives suggest direct interaction with the transporter protein. Photoaffinity labeling studies using a tritium-labeled azido (B1232118) analog of dexniguldipine, [(3)H]B9209-005, have been employed to identify the binding sites of these chemosensitizers on P-gp. nih.gov These studies identified a radioactive tryptic peptide fragment (residues 468-527) in labeled P-gp, a region flanked by the Walker motifs A and B of the N-terminal ATP-binding cassette. nih.gov This finding suggests that direct interaction of niguldipine derivatives with the nucleotide binding site is involved in the mechanism of chemosensitization. nih.gov P-gp is an energy-dependent efflux transporter driven by ATP hydrolysis, and its two ATP-binding domains (nucleotide-binding folds, NBFs) are located in the cytosol. mdpi.combioline.org.br These domains bind and hydrolyze ATP, and this process is essential for P-gp function. mdpi.com While the major drug binding sites are often located within the transmembrane domains of P-gp, the interaction of chemosensitizers like niguldipine with the ATP-binding domains can influence the transporter's activity. nih.govbioline.org.brplos.org Studies also suggest that multiple transport-active binding sites may be available for a single substrate or modulator on P-gp, and compounds can bind at secondary sites even when primary sites are altered. plos.orgnih.gov Niguldipine has been shown to stereoselectively stimulate reversible binding of a photoreactive dihydropyridine probe to P-gp, indicating the presence of multiple chemosensitizer binding domains on P-gp that are distinct from substrate binding sites like that for vinblastine. nih.gov
Interference with Intracellular Signal Transduction Pathways
Beyond its direct interactions with ion channels and transporters, niguldipine may also influence intracellular signal transduction pathways. Signal transduction involves a series of molecular events that transmit signals from the cell surface to intracellular targets, often leading to changes in gene expression or enzyme activity. nih.govpup.ac.inwikipedia.orgsavemyexams.com While the provided search results mention niguldipine's effects on calcium channels and P-gp, which can indirectly impact downstream signaling, specific details regarding direct interference of niguldipine with defined intracellular signal transduction pathways (e.g., MAPK, JAK-STAT, etc.) were not extensively detailed in the search results. The modulation of intracellular calcium levels by calcium channel blockers like niguldipine can certainly affect various calcium-dependent signaling cascades. medchemexpress.com Similarly, the reversal of MDR by inhibiting P-gp could indirectly influence pathways related to cell survival, proliferation, and apoptosis in cancer cells by increasing the intracellular concentration of cytotoxic drugs that target these pathways. nih.govnih.govnih.govmedchemexpress.com However, a direct mechanistic dissection of niguldipine's interference with specific signal transduction pathways was not a primary focus of the provided search results.
Phosphoinositol Pathways
The phosphoinositol pathway is a crucial signaling cascade involved in various cellular processes, including growth, differentiation, and apoptosis. cusabio.comscientificarchives.com This pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). cusabio.comwikipedia.org IP3 then triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). cusabio.comwikipedia.org
Research indicates that dexniguldipine interferes with phosphoinositol pathways. ncats.io While the precise mechanisms of niguldipine's interaction with specific components of the phosphoinositol pathway are not extensively detailed in the search results, its impact on this pathway is noted in the context of its antiproliferative activity. ncats.io Activation of alpha-1 adrenoceptors can be coupled to the hydrolysis of phosphoinositide, leading to the production of IP3 and DAG. nih.gov (+)-Niguldipine, an alpha-1A selective antagonist, has shown differential affinity in blocking biochemical responses to alpha-1 adrenoceptor activation, affecting the increase in inositol phosphates. annualreviews.org
Protein Kinase C Expression
Protein Kinase C (PKC) is a family of enzymes activated by signals such as DAG and calcium ions, playing significant roles in signal transduction cascades. wikipedia.org PKC is involved in controlling the function of other proteins through phosphorylation. wikipedia.org
Dexniguldipine has been documented as a protein kinase C-specific inhibitor. nih.gov Studies have shown that the dihydropyridine derivative B859-35, which is (-)-niguldipine, inhibits phospholipid- and calcium-dependent PKC in cell-free extracts. nih.gov This inhibition was found to be competitive with regard to phosphatidylserine. nih.gov At a concentration of 1 µM phosphatidylserine, half-maximal inhibition (IC50) was approximately 2.5 µM B859-35. nih.gov This concentration is close to the IC50 for the antiproliferative activity of B859-35 in NIH3T3 cells, suggesting that PKC inhibition contributes to its growth inhibitory effects. nih.gov Dexniguldipine has been shown to affect nuclear protein phosphorylation and can lead to an increase in the amount of nuclear PKC alpha, even with decreased phosphorylation. nih.gov
Table 1: Inhibition of Protein Kinase C by B859-35 (Dexniguldipine)
| Substrate | Concentration (µM) | IC50 (µM) |
| Phosphatidylserine | 1 | ~2.5 |
| Cellular Proliferation (NIH3T3 cells) | - | ~5 |
Note: Data extracted from search result nih.gov.
PKC activation can regulate the activity, localization, and expression of drug transporters. mdpi.com PKC isoforms are divided into conventional, novel, and atypical, with conventional and novel PKCs activated through the phospholipase C pathway. wikipedia.org
Intracellular Ca2+ Metabolism
Intracellular calcium ions (Ca2+) act as critical second messengers in numerous cellular processes, and their dysregulation is linked to various diseases. researchgate.net Intracellular calcium levels are regulated by the activation of channels, transporters, and calcium-binding proteins. researchgate.net
Niguldipine is known to modulate calcium ion influx and affect cellular signaling pathways and excitability, highlighting its role in calcium homeostasis. scbt.com It functions as a calcium channel modulator by selectively interacting with L-type calcium channels, influencing ion permeability. scbt.com Niguldipine and nifedipine appear to primarily block L-type calcium channels, while nimodipine and nitrendipine inhibit both L- and N-type calcium channels in specific cell lines. nih.gov Studies using this compound have shown a pronounced blockade of both T-type and L-type Ca2+ currents in guinea pig atrial cells. nih.gov The IC50 for T-type Ca2+ current inhibition by this compound was determined to be 0.18 µM. nih.gov The action of niguldipine is stereospecific, with (+)-niguldipine being more potent than (-)-niguldipine in blocking both T- and L-type Ca2+ currents. nih.gov
Table 2: Inhibition of Calcium Channels by Niguldipine
| Calcium Channel Type | Compound | Concentration (µM) | Effect | IC50 (µM) |
| L-type | Niguldipine | - | Selective interaction, influences permeability scbt.com | - |
| L-type | Niguldipine | 10-50 | Reduction in high K+-induced [Ca2+]i transient nih.gov | - |
| T-type | This compound | 1 | Pronounced blockade (to 20 +/- 10% of control) nih.gov | 0.18 |
| L-type | This compound | 1 | Pronounced blockade (to 28 +/- 12% of control) nih.gov | - |
Store-operated Ca2+ entry is a major mechanism for calcium entry in non-excitable cells, contributing to intracellular calcium concentration increases necessary for various processes. researchgate.net Calcium signaling pathways are implicated in the behavior of neural stem cells and glioblastoma multiforme. researchgate.net
Interaction with Viral Proteins
Niguldipine has been investigated for its potential interactions with viral proteins, particularly in the context of SARS-CoV-2.
Molecular Docking and Simulation Studies with SARS-CoV-2 ORF3a Proteincore.ac.uk
The SARS-CoV-2 ORF3a protein is an accessory protein considered a viroporin with ion channel activity, crucial for viral release and pathogenicity. ejmad.orgresearchgate.net Molecular docking and simulation studies have been employed to screen calcium channel blocker drugs as potential inhibitors of the ion channel formed by SARS-CoV-2 ORF3a protein. ejmad.orgresearchgate.net
One study utilized virtual database screening, molecular docking, and all-atom molecular dynamics simulation analysis to investigate the interaction of calcium channel blockers with the SARS-CoV-2 ORF3a protein. ejmad.orgresearchgate.net The results indicated that hydrogen bonds and hydrophobic interactions were the primary driving forces for drug binding. ejmad.orgresearchgate.net Niguldipine was identified as a promising inhibitor in this study. ejmad.orgresearchgate.net
Molecular dynamics simulations demonstrated that niguldipine exhibited stable conformational dynamics with the SARS-CoV-2 ORF3a protein. ejmad.orgresearchgate.net Niguldipine was found to bind at the lumen of the channel formed by the ORF3a protein. ejmad.orgresearchgate.net The MD simulation evolution plot showed a maximum propensity of six hydrogen bonds between the ORF3a protein and niguldipine, with four hydrogen bonds remaining consistent during the simulation. researchgate.net These findings were consistent with molecular docking results. researchgate.net
Table 3: Niguldipine Interaction with SARS-CoV-2 ORF3a Protein
| Interaction Type | Description |
| Binding Location | Lumen of the ORF3a protein channel ejmad.orgresearchgate.net |
| Driving Forces | Hydrogen bonds and hydrophobic interactions ejmad.orgresearchgate.net |
| Hydrogen Bonds | Maximum propensity of 6, 4 consistent during simulation researchgate.net |
| Conformational Dynamics | Stable with SARS-CoV-2 ORF3a protein ejmad.orgresearchgate.net |
Structure Activity Relationship Sar of Niguldipine
Influence of Dihydropyridine (B1217469) Nucleus Modifications
Niguldipine possesses a central 1,4-dihydropyridine (B1200194) (DHP) nucleus, a common scaffold in many calcium channel blockers. This core structure is essential for the activity of this class of compounds. While the provided information primarily focuses on the impact of substituents and stereochemistry on niguldipine's activity, the presence of the 1,4-dihydropyridine ring itself is fundamental to its interaction with calcium channels and other receptors. The DHP nucleus acts as a pharmacophoric template, and modifications to this core or its attached groups can significantly alter the pharmacological properties, including potency, selectivity, and interaction with different targets like ion channels and G protein-coupled receptors. researchgate.net
Role of Stereochemistry in Target Affinity and Functional Potency
Niguldipine is a chiral molecule, existing as two enantiomers: (+)-(S)-niguldipine and (-)-(R)-niguldipine. The stereochemistry at the chiral center (C4 of the dihydropyridine ring) plays a crucial role in determining the affinity and potency of these enantiomers at their biological targets.
Differential Potency of Enantiomers at Calcium Channels
The enantiomers of niguldipine exhibit marked differences in their potency as calcium channel blockers. (+)-(S)-Niguldipine demonstrates significantly higher affinity for L-type calcium channels compared to its (-)-(R)-enantiomer. Research indicates that (-)-(R)-niguldipine has a considerably lower affinity (approximately 40-45-fold less potent) for calcium channel binding sites than (+)-(S)-niguldipine. researchgate.netncats.ionih.govncats.ionih.gov This stereospecific interaction is a key aspect of niguldipine's activity at calcium channels.
Table 1: Relative Affinity of Niguldipine Enantiomers for L-Type Calcium Channels
| Enantiomer | Relative Affinity (vs (+)-Niguldipine) | Source |
| (+)-(S)-Niguldipine | 1 (High Affinity) | researchgate.netncats.ionih.govncats.ionih.gov |
| (-)-(R)-Niguldipine | Approximately 40-45-fold lower | researchgate.netncats.ionih.govncats.ionih.gov |
Differential Potency of Enantiomers at Alpha-1 Adrenoceptors
Table 2: Binding Affinity (Ki) of Niguldipine Enantiomers at Alpha-1 Adrenoceptor Subtypes
| Enantiomer | Target | Ki Value (approximate) | Source |
| (+)-Niguldipine | alpha 1A-adrenoceptor | 52 pmol/l (rat brain cortex) | nih.gov |
| (-)-Niguldipine | alpha 1A-adrenoceptor | >40-fold less potent than (+) | researchgate.netnih.gov |
| (+)-Niguldipine | alpha 1B-adrenoceptor | 78 nmol/l (liver cell membranes) | researchgate.netnih.gov |
| (-)-Niguldipine | alpha 1B-adrenoceptor | 58 nmol/l (liver cell membranes) | researchgate.netnih.gov |
Similar Potency of Enantiomers in P-glycoprotein Modulation
Interestingly, despite the significant differences in their potency at calcium channels and differential activity at alpha 1A adrenoceptors, the enantiomers of niguldipine demonstrate approximately equal effectiveness in modulating drug transport by P-glycoprotein (P-gp). researchgate.netctdbase.orgnih.gov Both (+)- and (-)-niguldipine are equally effective in increasing the cellular accumulation of certain anticancer drugs in cell lines expressing P-gp. researchgate.netnih.gov This suggests that the mechanism of interaction with P-gp is less stereospecific compared to their binding to calcium channels or alpha 1A adrenoceptors.
Impact of Specific Substituents on Selectivity and Activity
The substituents attached to the 1,4-dihydropyridine nucleus of niguldipine significantly influence its pharmacological profile. While detailed SAR for every specific substituent in niguldipine is not extensively covered in the provided sources, the general principles of DHP SAR and mentions related to niguldipine analogues highlight the importance of these groups. The nature of the substituents at the C3 and C5 ester positions and the C4 phenyl ring is known to impact the activity and selectivity of dihydropyridine derivatives. nih.govmdpi.com For niguldipine, the presence of the 3-nitrophenyl group at C4 and the large diphenylpiperidinylpropyl side chain attached via an ester linkage at C5 are key structural features that contribute to its distinct dual activity profile as a calcium channel blocker and alpha-1 adrenoceptor antagonist, as well as its ability to modulate P-glycoprotein. wikipedia.orgnih.gov Modifications at these positions in niguldipine analogues have been explored to optimize activity, such as enhancing P-gp inhibitory activity while reducing calcium channel blockade. nih.gov
Conformational Aspects of Receptor Binding
The binding of niguldipine to its target receptors involves specific conformational arrangements. The stereochemistry of the molecule, particularly at the chiral center, influences the way it interacts with the binding sites of calcium channels and adrenoceptors, leading to differential affinities for the enantiomers. scbt.com The conformational flexibility of the molecule, including the orientation of the dihydropyridine ring and its substituents, is crucial for achieving optimal binding interactions. For dihydropyridines, the C4 aryl substituent is often found in a specific orientation (e.g., synperiplanar) when bound to the receptor. mdpi.com Studies, including molecular dynamics simulations, have investigated the conformational dynamics of niguldipine in complex with target proteins, highlighting the stability of these interactions. researchgate.net The influence of chiral configuration on receptor conformation and allosteric modulation has also been noted in the context of niguldipine's interaction with alpha1A-adrenergic receptors. scbt.com
Preclinical Pharmacological Investigations: Methodologies and Findings
In Vitro Binding Studies
In vitro binding studies are fundamental in pharmacology for determining how a compound interacts with its molecular targets. umich.edu These assays measure the affinity of a ligand for a receptor, providing crucial information about its potency and selectivity. creative-bioarray.comnih.gov For Niguldipine, these studies have been instrumental in defining its dual action as both a calcium channel blocker and an alpha-1 adrenoceptor antagonist. wikipedia.org
Radioligand binding assays are a sensitive and specific method used to quantify the interaction between a radiolabeled compound (the radioligand) and a receptor. creative-bioarray.comnih.gov This technique has been pivotal in characterizing the binding properties of Niguldipine's enantiomers to different receptor subtypes.
Competition binding assays using the radioligand [3H]Prazosin, a known alpha-1 adrenoceptor antagonist, have been employed to investigate Niguldipine's affinity for these receptors. In these experiments, unlabeled Niguldipine competes with [3H]Prazosin for binding to alpha-1 adrenoceptors in tissue preparations, such as rat brain cortex membranes. nih.gov
Research has shown that the (+)-enantiomer of Niguldipine exhibits a complex interaction with alpha-1 adrenoceptors. The data from competition experiments with [3H]Prazosin are best described by a two-site binding model, indicating the presence of high- and low-affinity binding sites. nih.gov The high-affinity component, designated as the alpha-1A adrenoceptor, showed a very high affinity for (+)-Niguldipine, with a Ki value of 52 pmol/l. nih.gov In contrast, the low-affinity site, identified as the alpha-1B subtype, had a 200- to 600-fold lower affinity for (+)-Niguldipine. nih.gov The (-)-enantiomer of Niguldipine was found to be more than 40 times less potent at the alpha-1A sites. nih.gov
| Compound | Receptor Subtype | Ki Value |
|---|---|---|
| (+)-Niguldipine | Alpha-1A Adrenoceptor (High Affinity) | 52 pmol/l |
| (+)-Niguldipine | Alpha-1B Adrenoceptor (Low Affinity) | 200-600 fold lower affinity |
| (-)-Niguldipine | Alpha-1A Adrenoceptor | >40-fold less potent than (+) enantiomer |
Further characterization of Niguldipine's interaction with alpha-1A adrenoceptors has been achieved using [3H]5-Methyl-urapidil, a radioligand that selectively binds to this subtype. nih.gov These studies confirmed the high affinity and stereoselectivity of Niguldipine for the alpha-1A adrenoceptor. nih.gov
In competition binding assays with [3H]5-Methyl-urapidil in rat brain cortex membranes, Niguldipine acted as a competitive inhibitor. nih.gov The extrapolated "true" Ki values, which account for the influence of membrane protein concentration, were determined for the different forms of Niguldipine. nih.gov The (+)-enantiomer displayed the highest affinity, followed by the racemic mixture and then the (-)-enantiomer. nih.gov
| Compound | Extrapolated "True" Ki Value (nM) |
|---|---|
| (+)-Niguldipine | 0.145 |
| (+/-)-Niguldipine (racemic) | 0.298 |
| (-)-Niguldipine | 3.12 |
As a 1,4-dihydropyridine (B1200194) derivative, Niguldipine's primary mechanism of action involves the blockade of L-type calcium channels. nih.gov Radioligand binding studies have been crucial in quantifying its affinity for the 1,4-dihydropyridine receptor associated with these channels in various tissues.
Using guinea-pig membranes, the "true" Ki values for (+)-Niguldipine binding to 1,4-dihydropyridine receptors were determined at an extrapolated "zero" membrane protein concentration. nih.gov These studies revealed that (+)-Niguldipine binds with very high affinity to these receptors in skeletal muscle, brain, and heart tissues. nih.gov The (-)-enantiomer of Niguldipine was found to be approximately 40 times less potent. nih.gov
| Tissue | Receptor | "True" Ki Value for (+)-Niguldipine (pmol/l) |
|---|---|---|
| Skeletal Muscle | 1,4-Dihydropyridine Receptor | 85 |
| Brain | 1,4-Dihydropyridine Receptor | 140 |
| Heart | 1,4-Dihydropyridine Receptor | 45 |
A significant finding in the in vitro characterization of Niguldipine is the dependency of its Ki values on the concentration of membrane protein used in the binding assay. nih.govnih.gov This phenomenon suggests that the lipophilic nature of Niguldipine leads to its partitioning into hydrophobic compartments within the membrane, making it unavailable for receptor interaction. nih.govcapes.gov.br
This observation necessitated the extrapolation of Ki values to a theoretical "zero" membrane protein concentration to determine the "true" affinity of the compound for its receptors. nih.gov This methodological consideration is critical for accurately assessing the potency of highly lipophilic drugs like Niguldipine. capes.gov.br
While binding assays provide information on the affinity of a compound for its receptor, functional assays in isolated tissues are necessary to determine its biological effect. These experiments typically involve measuring the physiological response of a tissue, such as muscle contraction or relaxation, to the application of the compound. nih.gov
For Niguldipine, functional studies have been conducted to evaluate its antagonist properties at alpha-1 adrenoceptors. For instance, the antagonist potencies of related compounds have been assessed against alpha-1 adrenoceptor-mediated contractile responses in tissues like the vas deferens and myocardium. nih.gov Furthermore, the effects of Niguldipine isomers on noradrenaline-stimulated second messenger responses, such as inositol (B14025) phosphate (B84403) (IP) accumulation, have been examined in rat cerebral cortex slices. nih.gov These studies demonstrated that both isomers inhibited noradrenaline-stimulated IP accumulation, with (+)-Niguldipine being 100-fold more potent than (-)-Niguldipine. nih.gov
Functional Assays in Isolated Tissues
Guinea Pig Atrial Cells: T-type and L-type Ca2+ Current Inhibition
In studies utilizing guinea pig atrial cells, niguldipine has demonstrated a significant inhibitory effect on both T-type and L-type calcium (Ca2+) currents. Using the whole-cell patch-clamp technique, researchers have been able to isolate and characterize the impact of niguldipine on these distinct Ca2+ channel subtypes.
One key study revealed that a 1 µM concentration of (±)-niguldipine resulted in a substantial blockade of both T-type and L-type Ca2+ currents. Specifically, the T-type current was reduced to 20 ± 10% of the control value, while the L-type current was diminished to 28 ± 12% of the control. This indicates that niguldipine does not exhibit a high degree of selectivity between the two channel types in this tissue. The inhibitory concentration (IC50) for the blockade of T-type Ca2+ currents was determined to be 0.18 µM nih.gov.
Further investigations have highlighted the stereoselective nature of niguldipine's action. The (+)-enantiomer of niguldipine was found to be more potent in blocking both T- and L-type Ca2+ currents compared to its (-)-enantiomer nih.gov. This stereospecificity is a crucial aspect of its pharmacological activity.
| Parameter | Value | Tissue/Cell Type |
|---|---|---|
| Inhibition of T-type Ca2+ Current (at 1 µM) | Reduced to 20 ± 10% of control | Guinea Pig Atrial Cells |
| Inhibition of L-type Ca2+ Current (at 1 µM) | Reduced to 28 ± 12% of control | Guinea Pig Atrial Cells |
| IC50 for T-type Ca2+ Current Inhibition | 0.18 µM | Guinea Pig Atrial Cells |
Guinea Pig Langendorff Hearts: Coronary Artery Contraction Inhibition
Rat Cerebral Cortex Slices: Alpha-1 Adrenoceptor Activation Responses
Niguldipine's pharmacological activity extends to the adrenergic system, specifically demonstrating an antagonistic effect at alpha-1 adrenoceptors. In studies using rat cerebral cortex slices, niguldipine has been shown to inhibit the responses mediated by alpha-1 adrenoceptor activation.
A significant finding is the stereoselective inhibition of noradrenaline-stimulated inositol phosphate (IP) accumulation, a key second messenger pathway coupled to alpha-1 adrenoceptor activation. The (+)-isomer of niguldipine was found to be approximately 100-fold more potent in inhibiting this response compared to the (-)-isomer jpp.krakow.pl. This highlights a pronounced stereospecificity in its alpha-1 adrenoceptor blocking activity.
Furthermore, binding studies have identified high- and low-affinity binding sites for (+)-niguldipine in rat brain cortex membranes. The high-affinity component, designated as the 'alpha 1A' subtype, exhibited a Ki value of 52 pmol/l. In contrast, the low-affinity site, referred to as the 'alpha 1B' subtype, had a significantly lower affinity, with a Ki of 78 nmol/l for (+)-niguldipine and 58 nmol/l for (-)-niguldipine in liver cell membranes nih.gov. This suggests that niguldipine can differentiate between subtypes of the alpha-1 adrenoceptor.
| Parameter | Finding | Tissue/Cell Type |
|---|---|---|
| Stereoselectivity in Noradrenaline-Stimulated IP Accumulation | (+)-Niguldipine is 100-fold more potent than (-)-Niguldipine | Rat Cerebral Cortex Slices |
| High-Affinity Binding Site (Alpha 1A) Ki | 52 pmol/l for (+)-Niguldipine | Rat Brain Cortex Membranes |
| Low-Affinity Binding Site (Alpha 1B) Ki | 78 nmol/l for (+)-Niguldipine | Rat Liver Cell Membranes |
| Low-Affinity Binding Site (Alpha 1B) Ki | 58 nmol/l for (-)-Niguldipine | Rat Liver Cell Membranes |
Rat Mesenteric Artery: Vascular Contractility and Selectivity
Investigations into the effects of niguldipine on vascular smooth muscle have provided insights into its vasodilatory properties. While specific data on rat mesenteric artery is limited in the provided search results, a study on vascular smooth muscle cells from cow portal vein and pial vessels offers relevant information.
In this model, niguldipine demonstrated a concentration-dependent inhibition of L-type Ca2+ currents. A 50% block of the Ca2+ current was achieved at a nominal concentration of 0.4 µM, with a complete block observed at 1 µM. Interestingly, at lower nominal concentrations (50 to 200 nM), niguldipine exhibited a 'Ca-agonistic effect', facilitating the Ca2+ current nih.govresearchgate.net.
Beyond its effects on calcium channels, niguldipine was also found to modulate potassium currents. It increased outward potassium currents at nominal concentrations greater than 10 nM. The maximal facilitation of the potassium current (IK) was approximately 400% at 1 µM, with half-maximal facilitation occurring at a nominal concentration of 20 nM nih.govresearchgate.net. This suggests that both the inhibition of Ca2+ influx and the enhancement of K+ efflux contribute to the vasodilatory action of niguldipine.
| Parameter | Value/Finding | Tissue/Cell Type |
|---|---|---|
| IC50 for L-type Ca2+ Current Inhibition | 0.4 µM (nominal concentration) | Cow Vascular Smooth Muscle Cells |
| Concentration for Complete L-type Ca2+ Current Block | 1 µM (nominal concentration) | Cow Vascular Smooth Muscle Cells |
| Half-maximal Facilitation of K+ Current (IK) | 20 nM (nominal concentration) | Cow Vascular Smooth Muscle Cells |
| Maximal Facilitation of K+ Current (IK) | Approximately 400% at 1 µM | Cow Vascular Smooth Muscle Cells |
Human Erythrocytes: Ca2+-Activated K+ Channel Activity
There is no direct evidence from the provided search results detailing the effects of niguldipine on the Ca2+-activated K+ channel (Gardos channel) in human erythrocytes. This channel plays a crucial role in regulating red blood cell volume and hydration.
Smooth Muscle Preparations (e.g., guinea pig ileum, chicken ileum): General Pharmacological Effects
While specific studies detailing the general pharmacological effects of niguldipine on guinea pig and chicken ileum were not found in the search results, the actions of other dihydropyridine (B1217469) calcium channel blockers on these tissues are known. For instance, nifedipine (B1678770) has been shown to inhibit contractile responses in the guinea pig ileum induced by various agonists in a concentration-dependent manner. This inhibitory effect is attributed to the blockade of calcium influx into the smooth muscle cells. It is plausible that niguldipine would exhibit similar inhibitory effects on the contractility of these smooth muscle preparations.
Electrophysiological Studies (e.g., Patch-Clamp Technique)
Electrophysiological studies have been instrumental in elucidating the mechanisms of action of Niguldipine at the cellular level. The patch-clamp technique, in its various configurations, has been a primary tool for investigating the compound's effects on ion channels in different cardiac and vascular tissues.
In studies utilizing the whole-cell voltage-clamp technique on guinea-pig ventricular myocytes, Niguldipine has been shown to interact with L-type Ca2+ currents. The block of these currents by the enantiomers of Niguldipine is both voltage- and concentration-dependent. Research has indicated that (S)-Niguldipine is a more potent inhibitor of the L-type Ca2+ current than its (R)-enantiomer. However, the degree of enantioselectivity is relatively small. Notably, this enantioselectivity does not appear to increase under conditions that favor the inactivated state of the channel, a finding that suggests a need for refinement of the modulated receptor hypothesis to fully explain the action of Niguldipine enantiomers.
Investigations using the whole-cell tight seal recording technique in guinea pig atrial cells have revealed that Niguldipine is a potent blocker of both T-type and L-type Ca2+ currents. The application of 1 µM (±)-Niguldipine resulted in a significant blockade of both T-type and L-type Ca2+ currents. nih.gov The inhibitory effect of Niguldipine on these currents was observed across a wide voltage range, from -60 to +40 mV. nih.gov
The blockade of T-type Ca2+ currents by Niguldipine was found to be voltage-dependent, with prolonged hyperpolarization partially and transiently reversing the block. nih.gov The action of Niguldipine is stereospecific, with the (+)-enantiomer being more potent than the (-)-enantiomer in blocking both types of Ca2+ channels. nih.gov This research demonstrates that Niguldipine may not discriminate between T- and L-type Ca2+ channels in atrial myocytes. nih.gov
Table 1: Effect of (±)-Niguldipine on Ca2+ Currents in Guinea Pig Atrial Cells
| Parameter | Value |
|---|---|
| Concentration of (±)-Niguldipine | 1 µM |
| T-type Ca2+ Current Blockade | to 20 ± 10% of control |
| L-type Ca2+ Current Blockade | to 28 ± 12% of control |
Niguldipine's primary mechanism of action involves the blockade of high-voltage activated (HVA) calcium channels, particularly the L-type (CaV1.2). In vascular smooth muscle cells, Niguldipine reduces L-type Ca2+ currents at nominal concentrations greater than 0.1 µM, leading to a complete block at 1 µM. nih.gov The half-maximal block (IC50) for this effect is observed at a nominal concentration of 0.4 µM. nih.gov
Interestingly, at lower nominal concentrations (between 50 and 200 nM), Niguldipine can facilitate the L-type Ca2+ current, an effect described as "Ca-agonistic". nih.gov This agonistic effect demonstrates a strong voltage-dependence. nih.gov In addition to its effects on L-type channels, Niguldipine has been shown to inhibit T-type Ca2+ currents in atrial myocytes, indicating a broader spectrum of activity on HVA channels than some other dihydropyridines. nih.gov
Table 2: Effect of Niguldipine on L-type Ca2+ Currents in Vascular Smooth Muscle Cells
| Effect | Nominal Concentration |
|---|---|
| Ca-agonistic effect | 50 - 200 nM |
| 50% block (IC50) | 0.4 µM |
Direct investigations specifically examining the effect of Niguldipine on the transient outward current (Ito) in ventricular myocytes were not identified in the performed search. However, studies on other calcium channel blockers, such as nifedipine, have shown inhibition of Ito in human atrial myocytes. While this suggests that compounds of this class can interact with potassium channels responsible for Ito, specific data for Niguldipine is not available. Research on vascular smooth muscle cells has indicated that Niguldipine can increase outward potassium currents (IK), though this is a more general finding and not specific to the Ito in ventricular myocytes. nih.gov
There is a lack of specific preclinical data from the performed searches detailing the effects of Niguldipine on the slow outward calcium-activated potassium current (sIAHP). This current is crucial for the slow afterhyperpolarization that follows an action potential and plays a significant role in regulating neuronal firing frequency. Without direct experimental evidence, the interaction of Niguldipine with the channels underlying sIAHP remains uncharacterized.
Cellular Assays for Multidrug Resistance Reversal
Niguldipine has been investigated for its potential to reverse multidrug resistance (MDR) in cancer cells, a phenomenon often mediated by the overexpression of P-glycoprotein (P-gp). Cellular assays have been employed to compare the efficacy of Niguldipine and other dihydropyridine derivatives in overcoming MDR.
In multidrug-resistant human HeLa KB-8-5 cells, the addition of chemotherapeutic agents like Adriamycin at 10 nM only modestly reduces cell growth. However, the co-administration of MDR-reversing agents can significantly enhance this effect. When 1 µM of Niguldipine was added to 10 nM Adriamycin, cell growth was reduced to 23% of untreated controls. This demonstrates a significant reversal of resistance.
The potency of Niguldipine in reversing MDR can be compared to other compounds. For instance, under the same conditions, 1 µM of the dihydropyridine derivative B859-35 reduced cell growth to 12%, while 1 µM of verapamil (B1683045) resulted in a reduction to 63%. These cellular assays indicate that Niguldipine is a potent agent for the reversal of P-gp-mediated multidrug resistance.
Table 3: Reversal of Multidrug Resistance in KB-8-5 Cells by Dihydropyridine Derivatives (in combination with 10 nM Adriamycin)
| Compound (1 µM) | Cell Growth (% of untreated control) |
|---|---|
| B859-35 | 12% |
| B859-35 metabolite | 11% |
| Niguldipine | 23% |
| Verapamil | 63% |
Experimental Animal Models (Mechanism-Focused Pharmacology)
No publicly available scientific literature was found detailing the effects of niguldipine on cerebral blood flow in a rabbit model of experimental cerebral vasospasm. Studies in this area have predominantly focused on other dihydropyridine calcium channel blockers such as nimodipine (B1678889) nih.govnih.gov.
No publicly available scientific literature was found detailing the specific vascular effects of niguldipine in spontaneously hypertensive rat (SHR) models. Research in this model has often utilized other calcium channel blockers, like nifedipine, to investigate effects on regional vascular resistance and blood flow nih.gov.
The hemodynamic effects of niguldipine have been characterized in normotensive animal models. In studies involving chronically instrumented normotensive dogs, oral administration of niguldipine-HCl (B 844-39) produced significant cardiovascular effects.
A single oral dose of 0.3 mg/kg of niguldipine caused a marked and long-lasting decrease in blood pressure. This hypotensive effect was accompanied by a counterregulatory increase in heart rate. Both the reduction in blood pressure and the increase in heart rate were observed to outlast a 6-hour observation period. Importantly, these hemodynamic changes occurred without any signs of cardiac depression, as measured by left ventricular positive dP/dtmax and subendocardial systolic shortening.
| Parameter | Effect of Niguldipine (0.3 mg/kg p.o.) |
|---|---|
| Blood Pressure | Marked and persistent decrease |
| Heart Rate | Counterregulatory increase |
| Cardiac Depression (LV dP/dtmax) | No significant change |
Neurological System Models
Studies specifically detailing the direct influence of niguldipine on electroconvulsive thresholds in mice are not extensively available in the reviewed scientific literature. The maximal electroshock (MES) test in mice is a standard preclinical model used to screen for potential anticonvulsant drugs active against generalized tonic-clonic seizures, and it works by determining the electrical stimulus threshold required to induce a seizure. While research has been conducted on other dihydropyridine calcium channel blockers in this model, specific data quantifying the effect of niguldipine on this threshold is not present in the available sources.
The interaction of niguldipine with conventional antiepileptic drugs has been evaluated in amygdala-kindled rats, a well-established model for complex partial seizures.
In standalone administration, niguldipine demonstrated a significant anticonvulsant effect at a dose of 7.5 mg/kg, reducing both seizure and afterdischarge durations. nih.gov However, a lower dose of 5 mg/kg did not show a significant effect on its own. nih.gov
When niguldipine at a sub-effective dose (5 mg/kg) was combined with other antiepileptic agents also at their sub-effective doses, no protective or synergistic effect was observed. nih.gov The agents tested in this combination approach were:
Valproate (75 mg/kg)
Diphenylhydantoin (40 mg/kg)
Clonazepam (0.003 mg/kg)
Conversely, an unexpected proconvulsive action was identified when niguldipine (5 mg/kg) was co-administered with effective doses of either carbamazepine (B1668303) (20 mg/kg) or phenobarbital (B1680315) (20 mg/kg). nih.gov This combination resulted in an impairment of the protective activity of carbamazepine and phenobarbital. nih.gov Further investigation showed that this interaction was not likely due to pharmacokinetic factors, as niguldipine did not alter the free plasma levels of the co-administered antiepileptics. nih.gov The study concluded that the observed opposing actions of niguldipine—being anticonvulsant alone but proconvulsive with carbamazepine or phenobarbital—were not associated with L-type Ca2+ channel blockade. nih.gov These findings suggest that niguldipine is not a suitable candidate for adjuvant therapy in patients with complex partial seizures who are being treated with carbamazepine or phenobarbital. nih.gov
Oncology Models (Mechanism of Antiproliferative Activity)
Detailed studies quantifying the in vitro antiproliferative activity of niguldipine against a panel of human tumor cell lines were not identified in the reviewed scientific literature. Consequently, specific IC₅₀ (half-maximal inhibitory concentration) values for niguldipine in various cancer cell lines are not available, and a corresponding data table cannot be generated.
No preclinical studies evaluating the in vivo antitumor activity of niguldipine in tumor xenograft models were found in the available literature. Tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for assessing the efficacy of potential anticancer agents in a living organism. The absence of such studies indicates a gap in the investigation of niguldipine's potential oncological applications.
Computational and Structural Biology Approaches in Niguldipine Research
Molecular Docking Studies
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a protein target. This method helps in understanding the binding modes and estimating the binding affinity between a small molecule like niguldipine and its target protein. Studies have applied molecular docking to investigate the interactions of niguldipine and related dihydropyridine (B1217469) compounds with various proteins, including ion channels and efflux transporters like P-glycoprotein (P-gp) ejmad.orgresearchgate.netresearchgate.netnih.govnih.govnih.govtandfonline.comnih.govfrontiersin.orgnih.govnih.gov.
Prediction of Ligand Binding Sites on Target Proteins (e.g., P-gp, ion channels, viral proteins)
Molecular docking has been utilized to predict where niguldipine binds on target proteins. For instance, docking studies have indicated that niguldipine can bind at the lumen of the ion channel formed by the SARS-CoV-2 ORF3a protein, suggesting its potential to inhibit the function of this viral protein ejmad.orgresearchgate.net. In studies involving L-type calcium channels, docking of niguldipine hydrochloride to a homology model of the Danio rerio Cav1.2 protein predicted binding within the domain IV (DIV) cavity nih.gov. For P-glycoprotein, molecular docking has been used to characterize putative drug-binding sites, including a modulator site (M-site) and substrate-binding sites (H and R sites), providing a framework to understand how compounds like dihydropyridines might interact with this transporter researchgate.netnih.gov. Molecular modeling studies have also explored the binding of dihydropyridine derivatives, including niguldipine, to the human A3 adenosine (B11128) receptor and alpha-1 adrenergic receptors, predicting their docking within the receptor binding pockets nih.govnih.gov.
Elucidation of Ligand-Protein Interactions
Beyond predicting binding sites, molecular docking helps to elucidate the specific interactions between niguldipine and the amino acid residues of the target protein. Analysis of docking poses can reveal the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the protein-ligand complex. For example, studies on the interaction of niguldipine with the SARS-CoV-2 ORF3a protein have shown that hydrogen bonds and hydrophobic interactions are significant driving forces for binding ejmad.orgresearchgate.net. Detailed analysis can identify the specific residues involved in these interactions researchgate.net. Similarly, docking studies with alpha-1 adrenergic receptors have identified key residues in transmembrane helices and extracellular loops that are involved in the binding of antagonists like niguldipine nih.gov.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. These simulations provide dynamic information about the stability of protein-ligand complexes, conformational changes, and the behavior of the system in a simulated physiological environment mdpi.com. MD simulations are often used to complement and refine the results obtained from molecular docking studies ejmad.orgresearchgate.netresearchgate.netnih.govdntb.gov.ua.
Refinement of Homology Models
MD simulations can be employed to refine the structure of homology models of proteins. For instance, in studies involving P-glycoprotein, MD simulations were used to refine a constructed homology model of the protein within a simulated lipid bilayer environment, providing a more realistic representation for subsequent docking studies researchgate.net. This refinement process helps to generate more accurate protein structures for investigating ligand binding.
Analysis of Conformational Dynamics of Protein-Ligand Complexes
MD simulations allow for the analysis of the dynamic behavior and stability of the protein-ligand complex over time. Studies on the niguldipine-SARS-CoV-2 ORF3a protein complex have shown that niguldipine demonstrated stable conformational dynamics during MD simulations ejmad.orgresearchgate.net. Analysis of parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from MD trajectories can provide insights into the stability of the complex and the flexibility of specific protein regions upon ligand binding researchgate.net. MD simulations can also track the evolution of specific interactions, such as hydrogen bonds, over the simulation period, further detailing the nature of the ligand-protein interaction researchgate.net.
Homology Modeling of Target Proteins
Homology modeling is a technique used to build a three-dimensional model of a protein based on the known experimental structure of a related protein (a template). This approach is particularly valuable when the experimental structure of the target protein is not available uq.edu.au. Homology models serve as the structural basis for subsequent computational studies like molecular docking and MD simulations researchgate.netnih.govnih.gov. For example, homology modeling has been used to create models of human A3 adenosine receptors and Danio rerio Cav1.2 protein to study their interactions with ligands, including dihydropyridine derivatives like niguldipine nih.govnih.gov. Similarly, a homology model of P-gp has been constructed and refined using MD simulations for docking studies aimed at understanding the binding of inhibitors and substrates researchgate.net.
Pharmacophore Modeling
Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features of a molecule that are required for it to interact with a specific biological target and trigger its biological response. This approach has been widely applied to the study of dihydropyridines (DHPs), including Niguldipine, to elucidate the structural requirements for their activity, particularly as calcium channel blockers.
Studies employing pharmacophore modeling on DHPs have highlighted the importance of specific molecular features for effective calcium channel blockade. These often include hydrogen bond donor and acceptor sites, as well as hydrophobic regions. For instance, pharmacophore models developed for calcium channel blocking activity of DHPs suggest that the presence of hydrogen bond donor and acceptor substituents and hydrophobic substituents are important for potent activity. wikipedia.org Qualitative pharmacophore approaches, such as HipHop, have been utilized in related studies to identify key features for interaction with targets like the apical sodium-dependent bile acid transporter (ASBT), where dihydropyridine calcium channel blockers were among the identified inhibitors. These models have described features such as hydrogen bond acceptors and hydrophobic features as critical for interaction. mims.com
The stereochemical properties of ligands are also a crucial consideration in pharmacophore modeling, particularly when examining interactions with drug transporters. Studies investigating the stereoselective interactions of ligands, including dihydropyridines like Niguldipine, with drug transporters such as P-glycoprotein have incorporated stereochemical data into computational modeling approaches like QSAR and pharmacophore modeling. wikipedia.org The development of common pharmacophore models, such as those generated using SYBYL, has allowed for the comparison of the key features of different DHP derivatives, including nicardipine (B1678738) and Niguldipine, providing a visual representation of the shared molecular requirements for binding to their targets. wikipedia.org
These pharmacophore models serve as valuable tools in the design and virtual screening of novel compounds with potential activity, guiding the synthesis of molecules possessing the favorable features identified as essential for interaction with the target proteins.
Computational Analysis of Binding Sites
Computational methods, including molecular docking and molecular dynamics simulations, are extensively used to investigate the binding of Niguldipine and related DHP compounds to their protein targets at an atomic level. These techniques provide valuable information about the preferred binding poses, key interacting residues, and the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts) within the binding site. While the de novo computational design of protein binding sites specifically for Niguldipine was not identified in the searched literature, computational studies predicting Niguldipine's binding to existing protein sites have been reported.
Molecular docking studies have been employed to explore the interaction of Niguldipine with voltage-gated calcium channels, which are primary targets for this class of compounds. For example, investigations into the binding of compounds, including Niguldipine hydrochloride, to the Danio rerio Cav1.2 protein (an L-type calcium channel) using homology modeling, cavity searching, and molecular docking have been conducted. These studies can predict potential binding cavities within the protein structure. wikipedia.org One such docking analysis identified a hydrogen bond interaction between Niguldipine hydrochloride and the Ser2047 residue in domain IV of the Danio rerio LTCC. wikipedia.org
Beyond calcium channels, computational studies have also examined Niguldipine's interactions with other proteins. Molecular docking and dynamics simulations were utilized to investigate the binding of Niguldipine to the SARS-CoV-2 ORF3a protein, an ion channel. These studies suggested that Niguldipine binds within the lumen of the ORF3a channel, and identified hydrogen bond and hydrophobic interactions as significant forces driving the binding process. The docking study reported a binding energy of -11.2 kcal/mol for Niguldipine with the ORF3a protein, and molecular dynamics simulations indicated stable conformational dynamics of the complex. uni.lu
Molecular docking has also been applied to study the binding of DHP derivatives, structurally related to Niguldipine, to efflux transporters such as P-glycoprotein (MDR-1). These studies have helped to elucidate the binding modes and identify specific amino acid residues involved in hydrophobic interactions within the P-gp active site, highlighting the importance of structural features like the 4-nitrophenyl ring for inhibitory activity. wikipedia.orgfishersci.at
These computational analyses of binding sites provide crucial mechanistic insights into how Niguldipine and its analogs interact with their targets, complementing experimental studies and aiding in the rational design of new compounds with improved binding characteristics and desired pharmacological profiles.
Computational Binding Data Examples
| Compound | Target Protein | Method | Key Interaction(s) | Binding Location / Score | Source |
| Niguldipine HCl | Danio rerio Cav1.2 (LTCC) | Molecular Docking | Hydrogen bond with Ser2047 (Domain IV) | Predicted binding cavity in Domain IV wikipedia.org | wikipedia.org |
| Niguldipine | SARS-CoV-2 ORF3a Protein | Molecular Docking & Dynamics Simulation | Hydrogen bond and hydrophobic interactions | Lumen of the channel; Docking score: -11.2 kcal/mol | uni.lu |
| DHP derivatives (analogs of Niguldipine) | P-glycoprotein (MDR-1) | Molecular Docking | Hydrophobic interactions (e.g., with Val978, Ala981, Phe728, Val978, Phe974) | P-gp active site | wikipedia.orgfishersci.at |
Perspectives and Future Directions in Niguldipine Research
Elucidation of Undiscovered Mechanisms of Action
While niguldipine is primarily recognized for its effects on L-type calcium channels and α₁-adrenoceptors, research suggests potential interactions with other biological targets and pathways that warrant further investigation. For instance, niguldipine has been identified in chemical screens for autophagy modulators, indicating a potential role in this cellular process that is independent of mTOR activity. frontiersin.org Further studies are needed to fully elucidate the mechanisms by which niguldipine influences autophagy and to explore the therapeutic implications of this activity. Additionally, some studies on dihydropyridine (B1217469) derivatives, including analogues of niguldipine, have explored their effects on multidrug resistance (MDR) transporters like P-glycoprotein (MDR1). umt.eduresearchgate.nettandfonline.comnih.gov While the primary mechanism of niguldipine itself on MDR requires more detailed investigation, exploring its potential to modulate these transporters could uncover new therapeutic avenues, particularly in the context of overcoming drug resistance in diseases like cancer. Elucidating these undiscovered mechanisms will provide a more comprehensive understanding of niguldipine's pharmacological landscape.
Refinement of Quantitative Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) studies have been applied to dihydropyridines to understand the relationship between their chemical structures and biological activities, including their interactions with calcium channels and their potential to modulate MDR. researchgate.net Future research should focus on refining QSAR models specifically for niguldipine and its derivatives. This involves utilizing larger and more diverse datasets of niguldipine analogues with well-characterized activities against various targets. Incorporating a wider range of molecular descriptors and employing advanced statistical and machine learning techniques can lead to more accurate and predictive QSAR models. plos.org Such refined models would be invaluable for the rational design of novel niguldipine analogues with improved potency, selectivity, and desired pharmacological properties, potentially minimizing off-target effects and enhancing therapeutic efficacy.
Application of Advanced Computational Methodologies for Target Interaction Prediction
Advanced computational methodologies, such as molecular docking, molecular dynamics simulations, and machine learning algorithms, are increasingly being used to predict drug-target interactions and understand the binding modes of small molecules. frontiersin.orgjocpr.comresearchgate.net Applying these methodologies to niguldipine can provide valuable insights into its interactions with known targets like L-type calcium channels and α₁-adrenoceptors at a molecular level. Furthermore, computational methods can be employed to predict potential novel targets for niguldipine by screening against large databases of protein structures. researchgate.netresearchgate.net This can help identify previously unrecognized interactions that may contribute to niguldipine's observed biological effects or suggest new therapeutic applications. Future research should leverage these advanced computational tools to complement experimental studies, guiding the design of new experiments and accelerating the discovery of niguldipine's full target profile.
Investigation of Novel Ion Channel and Receptor Targets
Beyond its established activity at L-type calcium channels and α₁-adrenoceptors, there is potential for niguldipine to interact with other ion channels and receptors. Research has indicated that niguldipine can inhibit T-type calcium channels at higher concentrations than those required for L-type channel blockade. aacrjournals.orggbiosciences.com This suggests a broader activity profile across voltage-gated calcium channels that warrants further exploration. Additionally, studies investigating ion channel blockers in the context of diseases like glioblastoma have identified niguldipine as a potentially effective compound, highlighting the importance of investigating its effects on ion channels relevant to cancer biology, such as calcium-activated potassium channels (KCa) which may functionally interact with voltage-gated calcium channels. aacrjournals.orgresearchgate.net Further research is needed to systematically screen niguldipine against a wider array of ion channels (e.g., other voltage-gated calcium channel subtypes, potassium channels, sodium channels) and receptors (e.g., other adrenergic receptor subtypes, G protein-coupled receptors) to fully map its target landscape and identify potential novel therapeutic applications. ucsf.eduamegroups.cn
Stereoisomer-Specific Research in Complex Biological Systems
Niguldipine is a chiral compound, and its enantiomers have been shown to exhibit differential activity at L-type calcium channels and α₁A-adrenoceptors. rndsystems.comtocris.comnih.govnih.gov While initial studies have characterized the binding affinities of the enantiomers to these targets, a more comprehensive understanding of their distinct pharmacological profiles in complex biological systems is crucial. Future research should focus on evaluating the effects of (+)-niguldipine and (-)-niguldipine individually in various in vitro and in vivo models relevant to potential therapeutic applications. solubilityofthings.com This includes investigating their efficacy and potency in different tissues and organs, assessing their metabolic fate and pharmacokinetic properties, and exploring their potential for stereoisomer-specific interactions with other biological pathways or off-targets. Such research will help determine if one enantiomer offers a therapeutic advantage over the racemate or the other enantiomer, potentially leading to the development of stereoisomerically pure drugs with improved efficacy and safety profiles.
Compounds and PubChem CIDs
Q & A
Q. What experimental approaches are recommended to determine the enantiomeric purity of Niguldipine in pharmacological studies?
To ensure enantiomeric purity, researchers should employ chiral chromatography (e.g., HPLC with chiral stationary phases) and validate results using binding assays that distinguish between (R)- and (S)-niguldipine. For example, radioligand binding studies with tritiated analogs can quantify affinity differences, while patch-clamp electrophysiology can confirm functional selectivity .
Q. How should researchers select in vitro models to study Niguldipine’s effects on T-type vs. L-type calcium channels?
Use recombinant Cav3.2 (T-type) and Cav1.2 (L-type) channels expressed in HEK293 cells for selectivity profiling. Pair functional assays (e.g., patch-clamp electrophysiology) with binding studies to resolve discrepancies between receptor affinity and functional potency. For instance, the guarded receptor model may explain differences in enantiomer selectivity observed in binding vs. electrophysiological data .
Q. What standardized conditions are critical for binding assays assessing Niguldipine’s interaction with α1-adrenoceptors?
Include controls for nonspecific binding using prazosin (α1-adrenoceptor antagonist) and account for chlorethylclonidine (CEC) pretreatment to differentiate α1A- and α1B-subtypes. Binding affinity (-log Ki) should be measured under consistent pH and temperature conditions, as shown in competitive radioligand studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies between binding affinity and functional potency of Niguldipine enantiomers?
Combine binding assays (e.g., tritiated ligand displacement) with functional electrophysiology to assess both affinity and channel-blocking efficacy. For example, (R)-niguldipine shows 40-fold higher affinity in binding studies but only 4-fold greater potency in electrophysiology, suggesting differences in receptor state modulation (guarded vs. modulated receptor models) .
Q. What methodological strategies differentiate Niguldipine’s calcium channel blockade from its α1-adrenoceptor antagonism?
Use selective inhibitors: Nitrendipine (L-type channel blocker) and prazosin (α1-antagonist) to isolate effects. In rat mesenteric artery preparations, (+)-niguldipine’s vasoconstrictive inhibition persists in the presence of nitrendipine, confirming α1-mediated activity .
Q. How should stereoselective effects on second messengers (e.g., inositol phosphates, cAMP) be analyzed?
Employ tissue slices (e.g., rat cerebral cortex) to measure noradrenaline-stimulated inositol phosphate hydrolysis and cAMP potentiation. (+)-Niguldipine inhibits inositol phosphate accumulation (IC50 ~10 nM) but only partially blocks cAMP responses, indicating subtype-specific α1-adrenoceptor coupling .
Methodological Best Practices
Q. What are the best practices for documenting Niguldipine synthesis and characterization?
Follow guidelines for experimental reproducibility: Report reaction conditions (solvents, catalysts), purification methods (column chromatography), and characterization data (NMR, elemental analysis). For novel compounds, provide full spectral data and purity thresholds (>95%) in supplementary materials .
Q. How should contradictory data on Niguldipine’s T-type vs. L-type channel selectivity be addressed?
Replicate studies using standardized protocols (e.g., IC50 measurements at identical holding potentials). Discrepancies may arise from tissue-specific isoforms or assay conditions; cross-validate findings in native tissues (e.g., cardiac myocytes) and recombinant systems .
Q. What validation methods confirm α1-adrenoceptor subtype involvement in Niguldipine’s effects?
Use siRNA knockdown or subtype-selective antagonists (e.g., WB4101 for α1A). In rat pineal gland studies, CEC pretreatment eliminates α1B binding, isolating α1A responses for niguldipine’s stereoselective inhibition .
Q. How can pharmacological profiling account for Niguldipine’s dual actions on ion channels and adrenoceptors?
Develop concentration-response curves in dual-pathway models (e.g., vascular smooth muscle). Prioritize low micromolar concentrations (0.1–10 µM) to avoid off-target effects. Data should be analyzed using Schild plots or allosteric models to quantify potency ratios .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
